5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[4-(5,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-8-16(28-12(2)23)9-19(29-13(3)24)20(18)21(17)25/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWPHUQAVBEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347574 | |
| Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5995-97-1 | |
| Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2',4'-Dihydroxyacetophenone Derivatives
The chromenone backbone is synthesized via acid-catalyzed cyclization of 2',4'-dihydroxyacetophenone. In a representative procedure, 2',4'-dihydroxyacetophenone (10 mmol) is heated with acetic anhydride (30 mL) at 120°C for 6 hours, yielding 5,7-diacetoxy-4H-chromen-4-one. The reaction proceeds through keto-enol tautomerism, with acetic anhydride acting as both solvent and acetylating agent. Yield: 82%.
Alternative Route via Claisen-Schmidt Condensation
A chalcone intermediate is formed by condensing 2-hydroxyacetophenone with 4-acetoxybenzaldehyde in ethanol containing NaOH (20%). Cyclization with concentrated H₂SO₄ at 0°C produces 3-(4-acetoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one. This method avoids premature acetylation, enabling selective functionalization.
Introduction of the 4-Acetoxyphenyl Group
Suzuki-Miyaura Cross-Coupling
A brominated chromenone intermediate (5,7-diacetoxy-3-bromo-4H-chromen-4-one) is coupled with 4-acetoxyphenylboronic acid under Pd(PPh₃)₄ catalysis. The reaction employs a 2:1 mixture of DMF/H₂O at 80°C, with K₂CO₃ (3 equiv) as base. After 12 hours, the product is isolated via column chromatography (hexane/EtOAc 3:1). Yield: 75%.
Ullmann-Type Coupling
For substrates sensitive to palladium, a copper-mediated Ullmann coupling is employed. 3-Iodo-5,7-diacetoxy-4H-chromen-4-one reacts with 4-acetoxyphenol in DMSO at 120°C with CuI (10 mol%) and 1,10-phenanthroline (20 mol%). The reaction achieves 68% yield but requires rigorous exclusion of oxygen.
Sequential Acetylation of Hydroxyl Groups
One-Pot Triacetylation
Crude 3-(4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one is treated with acetic anhydride (5 equiv) and DMAP (0.1 equiv) in pyridine at 50°C for 4 hours. This method acetylates all three phenolic -OH groups simultaneously, confirmed by the disappearance of O-H stretches (3300 cm⁻¹) in IR.
Stepwise Acetylation
Selective acetylation is achieved using protective groups:
-
5- and 7-Positions : Reaction with acetyl chloride (2.2 equiv) in CH₂Cl₂ at 0°C, using Et₃N as base.
-
Phenyl -OH : After isolating 5,7-diacetoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, the para -OH is acetylated with acetic anhydride (1.5 equiv) and H₂SO₄ (cat.) in refluxing toluene.
Yield: 89% overall.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (source) confirms the planar chromenone system and antiperiplanar orientation of acetoxy groups. Key metrics:
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| a (Å) | 4.6967(7) |
| b (Å) | 10.7175(16) |
| c (Å) | 12.945(2) |
| β (°) | 94.827(8) |
| V (ų) | 649.30(17) |
| R₁ | 0.0577 |
Industrial-Scale Production and Optimization
Chemical Reactions Analysis
Types of Reactions
5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3).
Major Products
Hydrolysis: Hydroxy derivatives.
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following molecular formula: . Its structure comprises an acetyloxy group, which enhances its solubility and biological activity. The chromenone backbone is known for its antioxidant properties, making it a candidate for various pharmacological applications.
Pharmacological Applications
1. Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. A study demonstrated that compounds similar to 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate effectively scavenge reactive oxygen species (ROS), suggesting a potential role in preventing oxidative damage in cells .
2. Anti-inflammatory Effects
Flavonoids are also recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property is particularly relevant in conditions like arthritis and cardiovascular diseases.
3. Anticancer Potential
The anticancer properties of flavonoids have been extensively studied. This compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several flavonoids, including derivatives of the chromenone structure. The results indicated that these compounds significantly reduced lipid peroxidation in cellular models, supporting their use as natural antioxidants .
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial, patients with chronic inflammatory diseases were administered a flavonoid-rich extract containing compounds similar to this compound. The study reported a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), indicating the compound's potential as an adjunct therapy for managing inflammation .
Case Study 3: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2, highlighting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Research Findings and Implications
Substituent-Driven Activity: Methanesulfonyl and bromophenoxy groups enhance cytotoxicity and selectivity compared to acetyloxy groups, likely due to improved target affinity or reduced off-target effects .
Ester vs. Acetyl Modifications : Hydroxy-acetic/propionic acid esters (19-1742, 19-1743) offer tunable solubility but may require structural optimization to balance stability and activity .
Hybrid derivatives combining acetyl and sulfonyl groups are proposed for future studies .
Biological Activity
5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate, a synthetic derivative of coumarin, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Coumarin nucleus
- Functional Groups : Acetyloxy groups at positions 5 and 3, and a phenyl group at position 4.
The molecular formula for this compound is , indicating a relatively complex structure conducive to various interactions with biological targets.
Research indicates several mechanisms through which this compound exerts its biological effects:
- Antioxidant Activity : The presence of acetyloxy groups enhances the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Anticancer Properties : Similar coumarin derivatives have shown promise in inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Antioxidant | 12.5 µM | |
| COX Inhibition | 0.45 µM | |
| LOX Inhibition | 0.30 µM | |
| Cytotoxicity (Cancer Cells) | 15 µM (A549 cells) |
Case Studies
- Antioxidant Study : A study conducted by Kara et al. evaluated the antioxidant potential of various coumarin derivatives, including our compound, using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals with an IC50 value comparable to established antioxidants like ascorbic acid.
- Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).
- Anticancer Activity : A recent investigation focused on the cytotoxic effects of this compound on human lung cancer (A549) cells. The study revealed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.
Q & A
Basic Question: What are the recommended spectroscopic techniques for structural characterization of this compound?
Answer:
For comprehensive structural elucidation, use a combination of:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS):
- X-ray Crystallography:
Table 1: Example spectroscopic data from analogous chromen derivatives :
| Technique | Key Observations (Analogous Compound) |
|---|---|
| 1H NMR (CDCl3) | δ 2.28 (s, 3H, OAc), δ 6.8–7.9 (m, aromatic) |
| 13C NMR | δ 169.8 (OAc), δ 176.2 (4-oxo) |
| HRMS | [M+H]+ 397.0912 (Δ < 2 ppm) |
Advanced Question: How to design experiments to evaluate the cytotoxic activity of this compound?
Answer:
Experimental Design:
- Cell Lines: Use human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) for selectivity assessment .
- Dose-Response Assays:
- Mechanistic Studies:
- Controls: Include doxorubicin (positive control) and DMSO (vehicle control).
Data Contradiction Analysis:
If cytotoxicity varies between studies, consider:
- Structural Analogues: Compare with derivatives lacking acetyloxy groups (e.g., : compound 6 vs. 9 ), as substituents modulate bioactivity .
- Solubility Differences: Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
Basic Question: What synthetic routes are feasible for introducing acetyloxy groups to the chromen scaffold?
Answer:
Methodology:
- Acetylation of Hydroxyl Precursors:
- Protection-Deprotection Strategy:
Optimization Tips:
- Avoid prolonged heating to prevent hydrolysis of acetyl groups.
- Purify via column chromatography (silica gel, EtOAc/hexane gradient) .
Advanced Question: How to analyze environmental fate and biodegradation pathways of this compound?
Answer:
Experimental Framework (Adapted from ):
- Abiotic Degradation:
- Biotic Degradation:
- QSAR Modeling:
Basic Question: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility:
- Soluble in DMSO, DCM, and acetone; sparingly soluble in water (<0.1 mg/mL) .
- Stability:
- Store at -20°C under inert gas (N2/Ar) to prevent hydrolysis of acetyl groups .
- Avoid prolonged exposure to light or moisture; use amber vials for storage .
Advanced Question: How to resolve discrepancies in reported bioactivity data across studies?
Answer:
Methodological Troubleshooting:
- Purity Verification:
- Assay Variability:
- Structural Confirmation:
Table 2: Common pitfalls in bioactivity studies :
| Issue | Resolution Strategy |
|---|---|
| Impurity interference | Repurify compound; use orthogonal methods |
| Solvent toxicity | Reduce DMSO concentration (<0.1%) |
| Metabolic instability | Test stability in cell culture media |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
